4-[2-(Pyren-2-YL)ethenyl]pyridine
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Overview
Description
4-[2-(Pyren-2-YL)ethenyl]pyridine is an organic compound that features a pyrene moiety attached to a pyridine ring via an ethenyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-2-YL)ethenyl]pyridine typically involves the multicomponent Chichibabin pyridine synthesis reaction. This method uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyren-2-YL)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-2-carboxaldehyde derivatives, while reduction could produce 4-[2-(Pyren-2-YL)ethyl]pyridine.
Scientific Research Applications
4-[2-(Pyren-2-YL)ethenyl]pyridine has several scientific research applications:
Biology: This compound can serve as a fluorescent marker in biological assays, helping to visualize cellular processes.
Mechanism of Action
The mechanism of action of 4-[2-(Pyren-2-YL)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing it to act as a fluorescent probe. The pyrene moiety is responsible for the compound’s strong fluorescence, while the pyridine ring can interact with various biological molecules, enhancing its utility in biological assays .
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar structure but lacks the ethenyl linker.
4-(2-(Pyren-1-yl)ethyl)pyridine: Similar but with an ethyl instead of an ethenyl linker.
2-[(E)-2-(Thiophen-2-yl)ethenyl]pyridine: Contains a thiophene moiety instead of a pyrene moiety.
Uniqueness
4-[2-(Pyren-2-YL)ethenyl]pyridine is unique due to its combination of a pyrene moiety and a pyridine ring connected by an ethenyl linker. This structure imparts distinct photophysical properties, making it particularly useful as a fluorescent probe and in optoelectronic applications.
Properties
CAS No. |
807379-46-0 |
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Molecular Formula |
C23H15N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(2-pyren-2-ylethenyl)pyridine |
InChI |
InChI=1S/C23H15N/c1-2-18-6-8-20-14-17(5-4-16-10-12-24-13-11-16)15-21-9-7-19(3-1)22(18)23(20)21/h1-15H |
InChI Key |
HHSXIKPPZIAOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC=NC=C5)C=C2 |
Origin of Product |
United States |
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